

7-Bromo-4-chloro-1H-indazole chemical properties

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Compound of Interest

Compound Name: **7-Bromo-4-chloro-1H-indazole**

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An In-Depth Technical Guide to **7-Bromo-4-chloro-1H-indazole**: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.^{[1][2]} Its unique electronic properties and ability to engage in key biological interactions have made it a focal point for the development of targeted therapies, particularly in oncology and virology.^[2] Within this important class of heterocycles, **7-Bromo-4-chloro-1H-indazole** has emerged as a highly versatile and critical building block. Its strategic placement of halogen atoms provides synthetic chemists with precise handles to construct complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthetic utility and its strategic importance in the synthesis of next-generation pharmaceuticals. We will explore its core chemical properties, delve into its synthesis and reactivity with field-proven insights, and contextualize its application in the development of groundbreaking drugs.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its effective use in synthesis and development. **7-Bromo-4-chloro-1H-indazole** is a solid powder

at room temperature, with solubility characteristics typical of halogenated aromatic compounds—generally soluble in organic solvents like DMF and DMSO, with limited aqueous solubility.[\[3\]](#)
[\[4\]](#)

Key identifying information and predicted properties are summarized below. These predicted values, while not experimentally verified in all cases, provide a reliable basis for experimental design.

Property	Value	Source
IUPAC Name	7-bromo-4-chloro-1H-indazole	[5]
CAS Number	1000341-88-7	[4]
Molecular Formula	C ₇ H ₄ BrCIN ₂	[6]
Molecular Weight	231.48 g/mol	[5]
Appearance	Powder	[4]
Boiling Point	361.6 ± 22.0 °C (Predicted)	[6]
Density	1.878 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	10.40 ± 0.40 (Predicted)	[6]
InChIKey	RFKZBMLAMVPTOP- UHFFFAOYSA-N	[4]

Spectral Data Interpretation

While a specific, published spectrum for **7-Bromo-4-chloro-1H-indazole** is not readily available, its structure allows for predictable spectral characteristics based on extensive literature on substituted indazoles.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **¹H NMR:** The spectrum is expected to show three signals in the aromatic region. The proton at position 3 (C3-H) will likely appear as a singlet, while the protons at positions 5 and 6 will appear as doublets, showing ortho-coupling. The N-H proton will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

- ^{13}C NMR: The spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbons bearing the halogen atoms (C4 and C7) will show characteristic shifts influenced by the electron-withdrawing and deshielding effects of chlorine and bromine.

Part 2: Synthesis and Reactivity: A Strategic Perspective

The true value of **7-Bromo-4-chloro-1H-indazole** lies in its reactivity, which is strategically dictated by its substituents. The presence of two distinct halogen atoms at specific positions opens a gateway to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Reactivity and Synthetic Utility

The indazole core contains two nitrogen atoms, with the N-H at the 1-position being acidic and readily undergoing N-alkylation or N-arylation reactions. However, the most powerful synthetic handles are the C-Cl and C-Br bonds.

- The C-Br Bond at Position 7: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization. It is highly amenable to foundational reactions in modern organic synthesis, including:
 - Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, enabling the construction of biaryl systems.
 - Buchwald-Hartwig Amination: To form C-N bonds with amines, crucial for synthesizing many pharmaceuticals.
 - Sonogashira Coupling: To form C-C bonds with terminal alkynes, introducing functionalities for further derivatization.
 - Heck Reaction: To form C-C bonds with alkenes.
- The C-Cl Bond at Position 4: While less reactive in cross-coupling, the chloro group can be targeted for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) under more forcing conditions or with

specific catalyst systems.[\[3\]](#) This allows for a stepwise, controlled introduction of different functionalities onto the indazole scaffold.

This predictable and selective reactivity allows chemists to use **7-Bromo-4-chloro-1H-indazole** as a linchpin to efficiently assemble complex molecules, making it an indispensable intermediate.

A Practical Synthetic Approach

Direct halogenation of the parent 4-chloro-1H-indazole is often synthetically challenging, leading to poor regioselectivity and a mixture of undesired isomers.[\[10\]](#) Therefore, a more robust and controllable strategy involves constructing the bicyclic ring from a pre-functionalized benzene derivative. A highly practical, multi-gram scale synthesis has been developed for the closely related 3-amino derivative, which validates the core steps of this approach.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

The workflow below illustrates a validated pathway to a key precursor, which can then be used to generate the title compound.

Caption: Validated synthesis of the 3-aminoindazole intermediate.[\[11\]](#)

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[\[10\]](#)[\[11\]](#)

- Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile.
 - To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25 °C.
 - Stir the reaction mixture at room temperature until analysis (e.g., GC-MS) indicates completion.
 - Carefully pour the reaction mixture into ice-cold water.
 - Collect the resulting precipitate by filtration, wash with water, and dry to afford 3-bromo-2,6-dichlorobenzonitrile. This method provides the desired bromide in 76–81% yield.[\[11\]](#)
- Step 2: Regioselective Cyclization with Hydrazine.

- Dissolve the 3-bromo-2,6-dichlorobenzonitrile intermediate in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).
- Add hydrazine hydrate to the solution.
- Heat the reaction mixture under reflux until the starting material is consumed.
- Cool the mixture, and collect the precipitated product by filtration.
- Wash the solid with a non-polar solvent (e.g., hexanes) and dry to yield 7-bromo-4-chloro-1H-indazol-3-amine. This regioselective cyclization affords the product in 50-56% isolated yield.[\[11\]](#)

This highly optimized, chromatography-free process demonstrates the industrial-scale viability of this synthetic strategy.[\[11\]](#)[\[12\]](#)

Part 3: Applications in Drug Discovery and Development

The utility of **7-Bromo-4-chloro-1H-indazole** is most profoundly demonstrated by its role as a precursor to vital therapeutics. Its structural features are commonly found in molecules designed to interact with specific biological targets.

Case Study: A Critical Intermediate for Lenacapavir (HIV-1 Capsid Inhibitor)

The most prominent application of this scaffold is in the synthesis of Lenacapavir, a first-in-class, potent, long-acting inhibitor of the HIV-1 capsid.[\[11\]](#)[\[13\]](#)[\[14\]](#) The direct derivative, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a key heterocyclic fragment for this groundbreaking antiviral agent.[\[10\]](#)[\[11\]](#)[\[12\]](#) Lenacapavir functions by disrupting multiple stages of the viral lifecycle, including capsid assembly, offering a novel mechanism of action for treating multi-drug resistant HIV-1 infections.[\[3\]](#)[\[15\]](#)

The synthesis of Lenacapavir highlights the importance of the indazole intermediate. The 3-amino group serves as an attachment point for building out one part of the molecule, while the halogenated benzene ring portion provides the structural foundation for the rest of the complex

structure. The development of an economical, large-scale synthesis for this intermediate is therefore critical to ensuring patient access to the final drug.[10][12][13]



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Caption: Role of the indazole intermediate in the development of Lenacapavir.

Relevance to Kinase Inhibitors in Oncology

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][16] Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16]

While **7-Bromo-4-chloro-1H-indazole** is not a direct component of all major kinase inhibitors, its structure is representative of the building blocks used to create them. For example, the BRAF kinase inhibitor Vemurafenib, used to treat melanoma, is built from related halogenated heterocyclic intermediates.[17] The indazole core itself is found in several FDA-approved kinase inhibitors, including:

- Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).
- Pazopanib: A multi-targeted tyrosine kinase inhibitor.

The indazole scaffold is effective because it can act as a stable hinge-binding motif, anchoring the inhibitor within the ATP-binding site of the target kinase. The substituents at the 4- and 7-positions project out from this anchor point, allowing chemists to build specificity and potency against the target kinase. The synthetic handles provided by **7-Bromo-4-chloro-1H-indazole** are therefore invaluable for exploring this chemical space in the search for new, more selective kinase inhibitors.[2]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **7-Bromo-4-chloro-1H-indazole** is essential for ensuring researcher safety. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[\[4\]](#)[\[18\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity, Oral	GHS07	Warning	H302: Harmful if swallowed
Skin Irritation	GHS07	Warning	H315: Causes skin irritation
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation
STOT - Single Exposure	GHS07	Warning	H335: May cause respiratory irritation

Data sourced from supplier safety data sheets.[\[4\]](#)

Recommended Safety Procedures:

- **Handling:** Always handle in a well-ventilated area or a chemical fume hood.[\[19\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[\[19\]](#) Avoid formation of dust and aerosols.[\[20\]](#)
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[6\]](#)[\[19\]](#) Recommended storage is at room temperature.[\[4\]](#)
- **First Aid:**
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[20\]](#)
 - In case of skin contact: Wash off with soap and plenty of water.[\[20\]](#)
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[\[18\]](#)

- If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

Conclusion

7-Bromo-4-chloro-1H-indazole is far more than a simple catalog chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with the predictable and differential reactivity of its halogen substituents, provide a robust platform for the synthesis of complex, high-value molecules. Its critical role as a building block for the HIV-1 capsid inhibitor Lenacapavir and its structural relevance to the vast field of kinase inhibitors underscore its importance to drug discovery. For researchers and scientists working at the forefront of medicine, a deep understanding of this versatile intermediate is not just beneficial—it is essential for designing and developing the therapies of tomorrow.

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